molecular formula C9H7FO B1338396 1-(4-Fluorophenyl)prop-2-en-1-one CAS No. 51594-59-3

1-(4-Fluorophenyl)prop-2-en-1-one

Cat. No. B1338396
CAS RN: 51594-59-3
M. Wt: 150.15 g/mol
InChI Key: HDQOQFCURUKAJI-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)prop-2-en-1-one, commonly referred to as 4-Fluorophenylprop-2-en-1-one, is an organic compound belonging to the class of aromatic compounds. It is a colorless, crystalline solid with a molecular formula of C8H6F2O. This compound is used in a variety of scientific research applications, including the synthesis of pharmaceuticals, the study of biochemical and physiological effects, and the investigation of the mechanism of action.

Scientific Research Applications

Molecular Structure and Spectroscopic Analysis

  • Vibrational Wavenumbers and Hyperpolarizability : The molecular structure of 1-(4-Fluorophenyl)prop-2-en-1-one derivatives has been extensively studied. For instance, one derivative was synthesized and its structure confirmed through IR and X-ray diffraction studies. The vibrational wavenumbers were calculated using HF and DFT methods, which are crucial in understanding the molecular interactions and stability. Notably, the first hyperpolarizability of this compound is significant, indicating potential applications in nonlinear optics (Najiya et al., 2014).

  • Crystal Structure and Hydrogen Bonding : Various studies have reported on the crystal structures of this compound derivatives. These studies often involve analyzing the angles and planarity of the molecular structure, which are important for understanding the compound’s physical properties. Intermolecular hydrogen bonding, often observed in these structures, can influence the material's stability and reactivity (Butcher et al., 2007).

Application in Solar Cells

  • Donor-π-Acceptor Architecture : Some derivatives of this compound have been synthesized for potential application in dye-sensitized solar cells (DSSC). These compounds, featuring a donor-π-acceptor architecture, show promising characteristics such as improved intramolecular charge transfer and higher energy levels, which are beneficial for solar cell efficiency (Anizaim et al., 2020).

Photophysical Properties

  • Solvent Polarity Effects : The photophysical properties of chalcone derivatives, including those with this compound, have been studied in different media. These studies reveal how solvent polarity affects absorption and fluorescence characteristics, which is crucial for applications in fields like optoelectronics and molecular probes (Kumari et al., 2017).

Electronic Properties and Charge Transfer

  • HOMO-LUMO Analysis : The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) transitions in these compounds suggest significant electron density transfers within the molecule. This insight is important for understanding the electronic properties and potential applications in electronic devices (Zaini et al., 2018).

properties

IUPAC Name

1-(4-fluorophenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO/c1-2-9(11)7-3-5-8(10)6-4-7/h2-6H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDQOQFCURUKAJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)C1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90455686
Record name 1-(4-fluorophenyl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90455686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

51594-59-3
Record name 1-(4-fluorophenyl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90455686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-fluorophenyl)prop-2-en-1-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Fluorobenzene (0.5 mL), acryloyl chloride (0.23 g), and aluminium chloride (0.33 g) were treated in the same manner as described in Example 1 to obtain the title compound (90 mg).
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
0.23 g
Type
reactant
Reaction Step One
Quantity
0.33 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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